4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 2-ethylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then reacted with naphthalen-1-ylmethyl chloride in the presence of a base to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s aromatic rings can interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethylphenyl)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-Ethylphenyl)-5-((phenylmethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-yloxy group enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-(2-ethylphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H19N3OS/c1-2-15-8-4-6-12-18(15)24-20(22-23-21(24)26)14-25-19-13-7-10-16-9-3-5-11-17(16)19/h3-13H,2,14H2,1H3,(H,23,26) |
InChI Key |
XHBFRNZCUCFZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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